N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide, also known as CPP-109, is a chemical compound that has shown promise in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-109 has been shown to be effective in reducing drug-seeking behavior in animal models and has been tested in clinical trials for the treatment of cocaine addiction.
Mécanisme D'action
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA, this compound reduces the activity of neurons in the brain that are involved in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which leads to a reduction in the activity of neurons that are involved in the reinforcing effects of drugs of abuse. This reduction in neuronal activity has been shown to reduce drug-seeking behavior in animal models and to prevent relapse. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide in lab experiments is that it has been shown to be effective in reducing drug-seeking behavior in animal models. This makes it a useful tool for studying the neurobiological mechanisms underlying addiction and for developing new treatments for addiction. One limitation of using this compound in lab experiments is that it has not yet been tested in humans for the treatment of addiction.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide. One direction is to further investigate its potential use in the treatment of addiction, particularly cocaine addiction. This could involve testing this compound in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Finally, future research could focus on developing new derivatives of this compound that are more potent and selective inhibitors of GABA transaminase.
Applications De Recherche Scientifique
N-cyclohexyl-4-(4-phenyl-1-phthalazinyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of addiction, particularly cocaine addiction. In animal models, this compound has been shown to reduce drug-seeking behavior and to prevent relapse. This compound works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(4-phenylphthalazin-1-yl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(26-20-11-5-2-6-12-20)30-17-15-29(16-18-30)24-22-14-8-7-13-21(22)23(27-28-24)19-9-3-1-4-10-19/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAICYFJTTGBRQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.